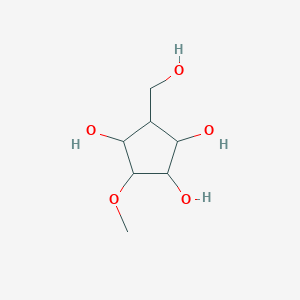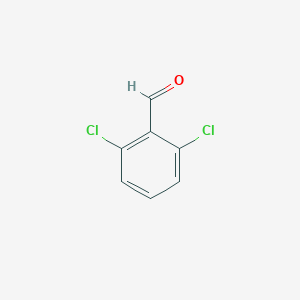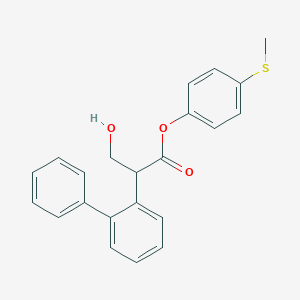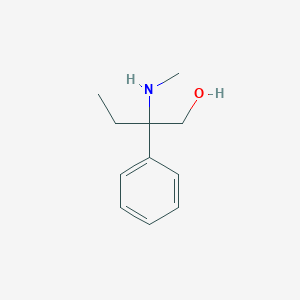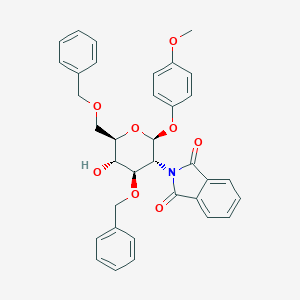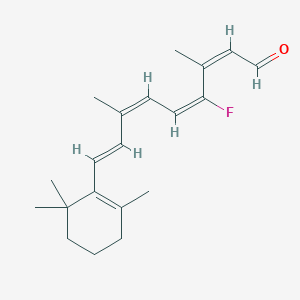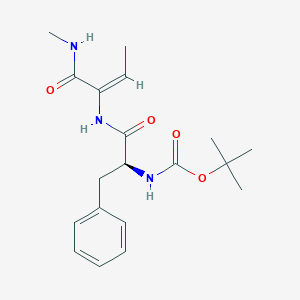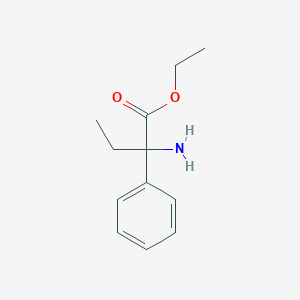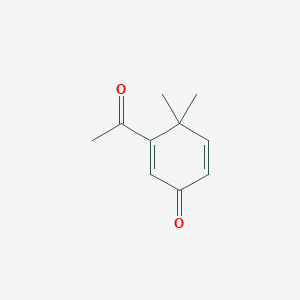
1-(4-Cyclohexyl-4-hydroxy-4-(4-fluorophenyl)-2-butynyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Cyclohexyl-4-hydroxy-4-(4-fluorophenyl)-2-butynyl)piperidine, also known as CPP-115, is a novel GABA aminotransferase (GABA-AT) inhibitor that has shown promising results in preclinical studies. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating brain activity. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to a reduction in neuronal excitability.
Mecanismo De Acción
1-(4-Cyclohexyl-4-hydroxy-4-(4-fluorophenyl)-2-butynyl)piperidine works by inhibiting GABA-AT, the enzyme responsible for breaking down GABA in the brain. By inhibiting GABA-AT, 1-(4-Cyclohexyl-4-hydroxy-4-(4-fluorophenyl)-2-butynyl)piperidine increases the levels of GABA in the brain, leading to a reduction in neuronal excitability. This mechanism of action is similar to that of other GABAergic drugs, such as benzodiazepines and barbiturates.
Efectos Bioquímicos Y Fisiológicos
1-(4-Cyclohexyl-4-hydroxy-4-(4-fluorophenyl)-2-butynyl)piperidine has been shown to increase GABA levels in the brain and to reduce neuronal excitability. This leads to a reduction in seizure activity and anxiety-like behavior in animal models. Additionally, 1-(4-Cyclohexyl-4-hydroxy-4-(4-fluorophenyl)-2-butynyl)piperidine has been shown to decrease the reinforcing effects of drugs of abuse, suggesting a potential role in addiction treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(4-Cyclohexyl-4-hydroxy-4-(4-fluorophenyl)-2-butynyl)piperidine is that it has a high selectivity for GABA-AT, which reduces the risk of off-target effects. Additionally, 1-(4-Cyclohexyl-4-hydroxy-4-(4-fluorophenyl)-2-butynyl)piperidine has shown good pharmacokinetic properties, including good brain penetration and a long half-life. However, one limitation of 1-(4-Cyclohexyl-4-hydroxy-4-(4-fluorophenyl)-2-butynyl)piperidine is that it has low water solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on 1-(4-Cyclohexyl-4-hydroxy-4-(4-fluorophenyl)-2-butynyl)piperidine. One area of interest is the potential therapeutic applications of 1-(4-Cyclohexyl-4-hydroxy-4-(4-fluorophenyl)-2-butynyl)piperidine in neurological disorders, such as epilepsy, anxiety, and addiction. Additionally, further research is needed to better understand the pharmacokinetic properties of 1-(4-Cyclohexyl-4-hydroxy-4-(4-fluorophenyl)-2-butynyl)piperidine and to develop more efficient methods of administration. Finally, there is a need for more studies on the safety and efficacy of 1-(4-Cyclohexyl-4-hydroxy-4-(4-fluorophenyl)-2-butynyl)piperidine in humans, as most of the current research has been conducted in animal models.
Métodos De Síntesis
1-(4-Cyclohexyl-4-hydroxy-4-(4-fluorophenyl)-2-butynyl)piperidine can be synthesized using a modified version of the Strecker synthesis. The reaction involves the condensation of cyclohexanone, 4-fluorobenzaldehyde, and ammonia to form 4-cyclohexyl-4-hydroxy-2-butanone. The resulting compound is then reacted with piperidine and propargyl bromide to form 1-(4-Cyclohexyl-4-hydroxy-4-(4-fluorophenyl)-2-butynyl)piperidine.
Aplicaciones Científicas De Investigación
1-(4-Cyclohexyl-4-hydroxy-4-(4-fluorophenyl)-2-butynyl)piperidine has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, anxiety, and addiction. Preclinical studies have shown that 1-(4-Cyclohexyl-4-hydroxy-4-(4-fluorophenyl)-2-butynyl)piperidine can reduce seizure activity and increase the threshold for seizures in animal models of epilepsy. Additionally, 1-(4-Cyclohexyl-4-hydroxy-4-(4-fluorophenyl)-2-butynyl)piperidine has been shown to reduce anxiety-like behavior in rodents and to decrease the reinforcing effects of drugs of abuse, suggesting a potential role in addiction treatment.
Propiedades
Número CAS |
127471-25-4 |
|---|---|
Nombre del producto |
1-(4-Cyclohexyl-4-hydroxy-4-(4-fluorophenyl)-2-butynyl)piperidine |
Fórmula molecular |
C21H28FNO |
Peso molecular |
329.5 g/mol |
Nombre IUPAC |
1-cyclohexyl-1-(4-fluorophenyl)-4-piperidin-1-ylbut-2-yn-1-ol |
InChI |
InChI=1S/C21H28FNO/c22-20-12-10-19(11-13-20)21(24,18-8-3-1-4-9-18)14-7-17-23-15-5-2-6-16-23/h10-13,18,24H,1-6,8-9,15-17H2 |
Clave InChI |
XXQIFONNLHEHLF-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(C#CCN2CCCCC2)(C3=CC=C(C=C3)F)O |
SMILES canónico |
C1CCC(CC1)C(C#CCN2CCCCC2)(C3=CC=C(C=C3)F)O |
Sinónimos |
1-(4-cyclohexyl-4-hydroxy-4-(4-fluorophenyl)-2-butynyl)piperidine 4-fluorohexbutinol 4-fluorohexbutinol, (R)-isomer 4-fluorohexbutinol, (S)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



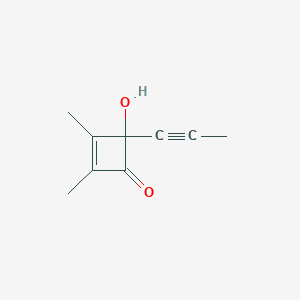
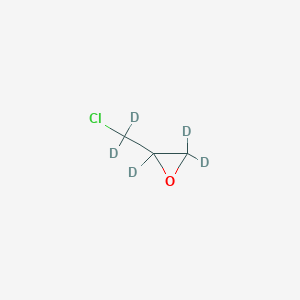
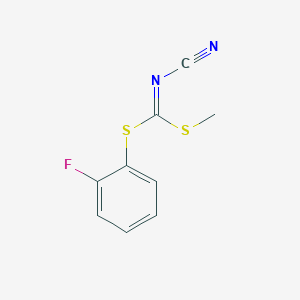
![Dimethyl [(3-methoxyphenyl)methyl]phosphonate](/img/structure/B137630.png)
